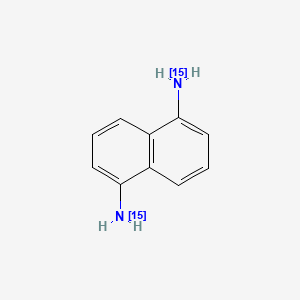

Naphthalene-1,5-diamine-15N2

CAS No.:

Cat. No.: VC16666938

Molecular Formula: C10H10N2

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2 |

|---|---|

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | naphthalene-1,5-di(15N2)amine |

| Standard InChI | InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1 |

| Standard InChI Key | KQSABULTKYLFEV-ALQHTKJJSA-N |

| Isomeric SMILES | C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2] |

| Canonical SMILES | C1=CC2=C(C=CC=C2N)C(=C1)N |

Introduction

Synthetic Methodologies

Reduction of 1,5-Dinitronaphthalene

The primary synthesis route involves the catalytic hydrogenation of 1,5-dinitronaphthalene using palladium on carbon (Pd/C) under mild hydrogenation conditions. This method ensures high regioselectivity, minimizing side products such as 1,8-diaminonaphthalene. The reaction proceeds as follows:

For isotopic labeling, 15N-enriched ammonia or nitro precursors are employed during nitration or reduction steps. The use of 15N-labeled ammonia in amination reactions has been documented in patent literature, though specific adaptations for this compound remain proprietary .

Table 1: Comparison of Synthetic Routes

Catalytic Innovations

A novel one-step method utilizes naphthalene, ammonia, hydrogen peroxide, and transition metal catalysts (Ni, Mn, or Mo supported on γ-Al2O3) to directly synthesize 1,5-diaminonaphthalene . While this approach avoids multi-step nitration-reduction sequences, its adaptation for 15N labeling requires substituting natural ammonia with 15N-enriched ammonia. The process is notable for its environmental friendliness and scalability, though yields remain marginally lower than traditional methods .

Structural and Electronic Characteristics

Molecular Geometry

The naphthalene core imposes rigidity, fixing the amino groups at a dihedral angle of 180°, which facilitates intramolecular hydrogen bonding in protonated forms. X-ray crystallography and DFT calculations confirm that N–N distances range from 2.6–2.8 Å, depending on methylation and protonation states .

Isotopic Effects on NMR Properties

The 15N labels introduce distinct scalar coupling constants (2HJNN) observable in 15N{1H} NMR spectra. In protonated derivatives, coupling constants increase with methylation (1.5–8.5 Hz), whereas free-base forms show weaker coupling (2.9–3.7 Hz) . These variations arise from solvation effects and hydrogen-bond strength, underscoring the compound’s utility in probing electronic environments.

Table 2: NMR Parameters for Naphthalene-1,5-diamine-15N2 Derivatives

| Derivative | 2HJNN (Hz) | δ(15N) (ppm) |

|---|---|---|

| Protonated (monomethyl) | 1.5 | 320–330 |

| Protonated (permethyl) | 8.5 | 290–300 |

| Free-base | 3.7 | 340–350 |

Physicochemical Properties

Solubility and Stability

Naphthalene-1,5-diamine-15N2 exhibits limited aqueous solubility (0.38 g/L) but dissolves readily in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF) . Thermal stability is moderate, with decomposition observed near 189°C .

Spectroscopic Identification

-

Mass Spectrometry: High-resolution MS reveals a molecular ion peak at m/z 174.21 (C10H10N2), with isotopic peaks confirming 15N incorporation.

-

Infrared Spectroscopy: N–H stretching vibrations appear at 3350–3450 cm⁻¹, while aromatic C=C stretches occur at 1600–1500 cm⁻¹.

Applications in Scientific Research

Metabolic Tracing

The 15N labels enable precise tracking of metabolic pathways in vivo. For instance, studies using 15N-labeled diamines have elucidated hepatic detoxification mechanisms and amine oxidase activity.

Drug Development

As a building block for polyamide and azo dyes, this compound aids in synthesizing targeted therapeutics. Its rigid structure enhances binding affinity in enzyme inhibitor designs.

Advanced NMR Studies

The compound’s scalar coupling dynamics provide insights into hydrogen-bond networks in biomolecules. Recent work has leveraged these properties to study protein-ligand interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume